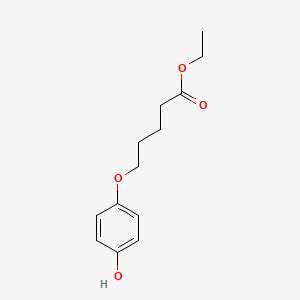

![molecular formula C13H21NO2 B3164539 (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 893574-90-8](/img/structure/B3164539.png)

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine

Descripción general

Descripción

“(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine” is a chemical compound . It is also known as 2,4-Dimethoxybenzylamine . The linear formula of this compound is (CH3O)2C6H3CH2NH2 .

Synthesis Analysis

The synthesis of 2,4-Dimethoxybenzylamine can be achieved by the reduction of 2,4-dimethoxybenzonitrile . The reduction process involves the use of Sodium borohydride (NaBH4), Boron trifluoride diethyl etherate (BF3.OEt2), and Tetrahydrofuran (THF) .Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group substituted at the fourth carbon by a butan-1-amine . The molecular weight of this compound is 167.21 .Chemical Reactions Analysis

2,4-Dimethoxybenzylamine is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It may be used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethoxybenzylamine include a refractive index of 1.549 (lit.), a boiling point of 140 °C/1 mmHg (lit.), and a density of 1.113 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Crystal Structures of Derivatives

Butyrate derivatives and 1,3-dioxane derivatives were synthesized, including compounds like allyl 2-acetyl-3-(phenylamino)butanoate and others. Their structures were characterized using techniques like FTIR, 1H NMR, and 13C NMR spectroscopy, alongside single-crystal X-ray diffraction. The study provides detailed structural parameters and crystal packing descriptions, showing how molecules are linked together via hydrogen bonds to form dimers (Jebas et al., 2013).

Solution-Phase Derived Library with Cellular Bioassay

A solution-phase synthesis was utilized to couple core amino compounds with carboxylic acids via amide bond formation, simplifying structural cores like butan-1-amine. The cytotoxicity of the derived analogues was evaluated against cell lines, and molecular docking suggested that their cytotoxicity is primarily due to the inhibition of enzymes regulating cellular apoptosis (Chiang et al., 2009).

Nitroxide-Mediated Photopolymerization

An alkoxyamine bearing a chromophore group was proposed as a photoiniferter, decomposing under UV irradiation to generate radicals. The compound demonstrated significant changes in photophysical and photochemical properties upon UV exposure, suggesting its potential in applications like nitroxide-mediated photopolymerization and conventional photoinitiator systems (Guillaneuf et al., 2010).

Chemical Reactions and Interactions

Reaction with Adamantan-2-amine and (Adamantan-1-yl)methylamine

A study explored the reaction of specific compounds with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of target amides and butyl esters of corresponding acids. It highlighted the resistance of certain compounds to aminolysis (Novakov et al., 2017).

Aminolysis of Specific Compounds

The study delves into the aminolysis of specific compounds with various amines under different conditions. The success of the reactions was influenced by factors like the steric hindrance of the amino group and the dielectric permittivity of the reaction medium. It was observed that reactions with sterically shielded amines are accompanied by alcoholysis where the amine acts as a base catalyst (Novakov et al., 2017).

Interaction of Protonated Merocyanine Dyes with Amines

This study investigated the interaction of protonated dyes with various amines in organic solvents, examining the appearance of solvatochromic bands and determining binding constants. The study offered insights into the base order for the compounds in different solvents and explained the diversity of experimental data based on aspects like the basicity of the amine, molecular structure of the dye, and solvent used (Ribeiro et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-6-7-12(15-3)8-13(11)16-4/h6-8,10,14H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNRVSGVXMTQOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)

![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)

amine](/img/structure/B3164485.png)

![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)

amine](/img/structure/B3164506.png)

![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)

![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)

![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164533.png)

![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164555.png)

![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)